molecular formula C13H16O3 B1451796 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde CAS No. 902836-55-9

4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Cat. No.: B1451796
CAS No.: 902836-55-9
M. Wt: 220.26 g/mol
InChI Key: GAGOAGIARGBOJE-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (CAS 902836-57-1) is a bicyclic organic compound featuring a tetrahydro-2H-pyran (oxane) core substituted at the 4-position with a 3-methoxyphenyl group and a carboxaldehyde functional group. This compound is structurally significant due to its hybrid aromatic-aliphatic framework, which combines the electron-donating methoxy group with the reactive aldehyde moiety. Such derivatives are commonly employed as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors and anticancer agents .

The methoxy group enhances solubility in polar solvents, while the aldehyde group enables participation in condensation, nucleophilic addition, and cyclization reactions. These properties make it a versatile building block in medicinal chemistry.

Properties

IUPAC Name

4-(3-methoxyphenyl)oxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-4-2-3-11(9-12)13(10-14)5-7-16-8-6-13/h2-4,9-10H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGOAGIARGBOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCOCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201014
Record name Tetrahydro-4-(3-methoxyphenyl)-2H-pyran-4-carboxaldehyde
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-55-9
Record name Tetrahydro-4-(3-methoxyphenyl)-2H-pyran-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4-(3-methoxyphenyl)-2H-pyran-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde is a synthetic compound that belongs to the class of tetrahydropyran derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydropyran ring substituted with a methoxyphenyl group and an aldehyde functional group. The presence of these functional groups is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that derivatives of tetrahydropyrans demonstrated effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

A notable area of investigation for this compound is its anticancer activity. Several studies have reported that tetrahydropyran derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a study on related pyran compounds showed significant cytotoxic effects against human tumor cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .

Table 1: Cytotoxicity Data of Pyran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4aHeLa15Induction of apoptosis
4bA54920Cell cycle arrest
4cMCF-725Inhibition of proliferation
4dHCT11618Apoptotic pathway activation

Neuroprotective Effects

Recent findings suggest that this compound may exhibit neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders like Alzheimer's disease. Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and improve cognitive functions in animal models .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Antimicrobial activity is often linked to the ability of the compound to integrate into bacterial membranes.
  • Apoptosis Induction : Anticancer effects are primarily due to the activation of apoptotic pathways, leading to programmed cell death in cancerous cells.
  • Enzyme Inhibition : Neuroprotective effects are mediated through the inhibition of enzymes like AChE, which helps maintain higher levels of acetylcholine in synaptic clefts.

Case Studies

  • Anticancer Study : A study conducted on various pyran derivatives, including this compound, revealed significant cytotoxicity against multiple cancer cell lines, emphasizing the importance of substituent groups on the pyran ring for enhancing activity .
  • Neuroprotection : Research involving animal models demonstrated that administration of related compounds improved memory retention and reduced neuronal loss associated with oxidative stress .

Scientific Research Applications

Medicinal Chemistry

A. Receptor Agonists

One of the notable applications of compounds related to tetrahydropyran derivatives is their role as receptor agonists. For instance, the synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde has been linked to the development of potent adenosine A2A and A3 receptor agonists. These receptors are crucial in mediating anti-inflammatory actions, making such compounds valuable in therapeutic contexts . The compound's structural modifications can enhance its affinity and selectivity for these receptors, which is essential for drug development.

B. Anticancer Activity

Research indicates that tetrahydropyran derivatives exhibit anticancer properties. For example, studies have shown that certain modifications to the tetrahydropyran structure can lead to increased cytotoxicity against cancer cell lines. The ability to fine-tune the chemical structure allows for the design of more effective anticancer agents .

Organic Synthesis

A. Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

  • Reduction Reactions: It can be reduced to alcohols or other functional groups.
  • Condensation Reactions: The aldehyde group can undergo condensation with amines or other nucleophiles to form imines or other derivatives.

These reactions highlight its utility in constructing complex organic molecules .

B. Green Chemistry Applications

The compound's properties align with green chemistry principles, promoting the use of less hazardous solvents and reagents in synthetic processes. This aligns with current trends towards sustainability in chemical manufacturing and research .

Biochemical Probes

A. Proteomics Research

This compound has been identified as a useful compound in proteomics research. Its ability to interact with proteins makes it valuable for studying protein-ligand interactions and understanding biological pathways . This application is particularly relevant in drug discovery and development, where understanding these interactions can lead to more effective therapies.

  • Adenosine Receptor Agonist Development
    • A study demonstrated that modifying tetrahydropyran derivatives led to compounds with high affinity for adenosine receptors, showcasing their potential as anti-inflammatory agents .
  • Anticancer Activity Research
    • Research indicated that specific modifications of tetrahydropyran structures resulted in increased cytotoxicity against various cancer cell lines, suggesting a pathway for developing new cancer therapies .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Applications References
4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde 3-Methoxyphenyl, aldehyde 234.27 (calc.) Moderate polarity, electron-donating substituent, reactive aldehyde Pharmaceutical intermediate, ligand synthesis
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde 3-Chlorophenyl, aldehyde 238.68 (calc.) Electron-withdrawing Cl, higher reactivity in SNAr reactions Agrochemical precursors, polymer additives
4-[3-(Trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxaldehyde 3-Trifluoromethylphenyl, aldehyde 258.24 Strong electron-withdrawing CF₃, lipophilic Fluorinated drug candidates (e.g., antiviral agents)
Tetrahydropyran-4-carbaldehyde Aldehyde (no aryl) 114.14 (calc.) Simplest analog, high aldehyde reactivity Solvent, crosslinking agent
Methyl tetrahydro-2H-pyran-4-carboxylate Methyl ester 144.17 (calc.) Ester stability, bp 88–95°C Carboxylic acid precursor, flavor/fragrance synthesis

Electronic and Reactivity Differences

  • Methoxy vs. Chloro vs. Trifluoromethyl :

    • The methoxy group (electron-donating) increases electron density on the phenyl ring, enhancing resonance stabilization of intermediates in electrophilic substitution reactions. This makes the compound less reactive toward nucleophiles compared to its chloro and trifluoromethyl analogs .
    • The chloro substituent (electron-withdrawing) directs electrophiles to meta/para positions and accelerates nucleophilic aromatic substitution (SNAr) reactions, useful in synthesizing herbicides .
    • The trifluoromethyl group exerts a strong electron-withdrawing effect, improving metabolic stability and lipophilicity, which is advantageous in blood-brain barrier penetration for CNS-targeting drugs .
  • Aldehyde vs. Ester :

    • The aldehyde group in the parent compound undergoes rapid oxidation or condensation, whereas the methyl ester () is hydrolyzed to carboxylic acids under basic conditions, enabling diverse downstream modifications .

Preparation Methods

Cyclization of Aryl Aldehydes with Homopropagyl Alcohol under Lewis Acid Catalysis

One well-documented approach for synthesizing substituted tetrahydropyrans involves the acid-catalyzed cyclization of aryl aldehydes with homopropagyl alcohol, typically using boron trifluoride etherate as a Lewis acid catalyst. This method proceeds via nucleophilic addition of the alcohol to the aldehyde followed by intramolecular cyclization to form the tetrahydropyran ring.

  • Procedure: A mixture of the aryl aldehyde (such as 3-methoxybenzaldehyde) and homopropagyl alcohol in a dry aromatic solvent is treated with freshly distilled boron trifluoride etherate under nitrogen atmosphere. The reaction is typically stirred at elevated temperatures (e.g., 40 °C) for several hours (e.g., 8 h). Upon completion, the reaction mixture is quenched with aqueous sodium bicarbonate, and the product is extracted and purified by silica gel chromatography.

  • Yield and Purity: This method yields the desired 4-aryltetrahydropyran derivatives in moderate to good yields (~45% as reported for similar compounds) with high purity after chromatographic purification.

Palladium-Catalyzed Cross-Coupling and Functional Group Transformations

Another preparation route involves palladium-catalyzed cross-coupling reactions starting from halogenated tetrahydropyran intermediates. For example, 4-cyano-4-(3-iodophenyl)-3,4,5,6-tetrahydro-2H-pyran can be reacted with nucleophilic thiol or other organometallic reagents in the presence of tetrakis(triphenylphosphine)palladium catalyst under reflux conditions in toluene. Subsequent transformations, such as hydrolysis or oxidation, can install aldehyde or carboxamide functionalities.

  • Key Conditions: Sodium hydride or potassium tert-butoxide as bases, palladium catalyst, reflux in toluene or ethanol, inert atmosphere (nitrogen).

  • Outcome: This method allows for the introduction of diverse functional groups at the aromatic ring or the tetrahydropyran core, enabling synthesis of derivatives including carboxaldehydes.

Multicomponent Reactions Using Metal-Organic Framework (MOF) Catalysts

Recent advances include the use of Ta-MOF nanostructures as reusable catalysts for the synthesis of 1,4-dihydropyran derivatives via multicomponent reactions involving aldehydes, malononitrile, and methyl acetoacetate. Although this method primarily targets dihydropyran derivatives, it demonstrates the potential for green, efficient synthesis of related tetrahydropyran compounds.

  • Optimal Conditions: A mixture of water and ethanol (1:1) as solvent, 4 mg catalyst loading, room temperature.

  • Catalyst Recyclability: Ta-MOF catalysts show negligible loss of activity after six reuse cycles, highlighting sustainability.

Detailed Reaction Conditions and Comparative Data

Method Starting Materials Catalyst/Conditions Solvent Temperature Yield (%) Notes
Lewis Acid-Catalyzed Cyclization 3-Methoxybenzaldehyde + Homopropagyl alcohol Boron trifluoride etherate (1.2 equiv) Dry arene (e.g., toluene) 40 °C, 8 h ~45% Requires chromatographic purification
Pd-Catalyzed Cross-Coupling 4-Cyano-4-(3-iodophenyl)-tetrahydropyran + Thiol derivatives Pd(PPh3)4, NaH or KOtBu Toluene or ethanol Reflux, overnight Variable, up to 64% Enables functional group diversification
Multicomponent MOF-Catalyzed Reaction Aromatic aldehyde + Malononitrile + Methyl acetoacetate Ta-MOF nanocatalyst (4 mg) H2O/EtOH (1:1) Room temperature High (not specific for target compound) Green, reusable catalyst

Purification Techniques

  • Chromatography: Silica gel column chromatography using ethyl acetate and hexane mixtures is commonly employed to isolate the pure tetrahydropyran aldehyde derivatives.

  • Extraction and Washing: Post-reaction workup usually involves aqueous sodium bicarbonate treatment, extraction with ether or ethyl acetate, and washing with brine and water to remove impurities.

Research Findings and Notes

  • The Lewis acid-catalyzed cyclization is a classical and reliable method for constructing the tetrahydropyran ring with aryl substitution, including methoxy groups, but yields are moderate and reaction times relatively long.

  • Palladium-catalyzed cross-coupling strategies offer versatility in introducing various substituents and functional groups, useful for synthesizing derivatives with tailored properties, including the aldehyde function at the 4-position.

  • Emerging green synthesis approaches using MOF catalysts provide environmentally friendly alternatives with high efficiency and catalyst recyclability, though specific application to this compound requires further optimization.

Summary Table of Preparation Methods

Aspect Lewis Acid Cyclization Pd-Catalyzed Cross-Coupling MOF-Catalyzed Multicomponent Reaction
Starting Materials Aryl aldehyde + homopropagyl alcohol Halogenated tetrahydropyran + nucleophile Aldehyde + malononitrile + methyl acetoacetate
Catalyst Boron trifluoride etherate Pd(PPh3)4 Ta-MOF nanostructure
Solvent Dry aromatic solvent Toluene or ethanol Water/ethanol mixture
Temperature Moderate (40 °C) Reflux Room temperature
Yield Moderate (~45%) Moderate to good (up to 64%) High (general for dihydropyrans)
Purification Column chromatography Extraction + chromatography Simple workup, catalyst reusable
Advantages Straightforward, classical Functional group tolerance Green, recyclable catalyst
Limitations Longer reaction time, moderate yield Requires expensive catalyst Needs optimization for target compound

Q & A

Q. What are the common synthetic routes for 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde?

The compound can be synthesized via oxalate ester intermediates, where ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate reacts with ethynylating reagents (e.g., PhEBX) under degassed CH₂Cl₂ conditions . For regioselective introduction of the 3-methoxyphenyl group, coupling reactions (e.g., Suzuki-Miyaura) using halogenated tetrahydropyran precursors and 3-methoxyphenyl boronic acids may be employed. Note that isomer purity (3-methoxy vs. 2-methoxy) requires careful control via chromatography (SiO₂, pentane/ether gradients) .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • NMR Spectroscopy : The aldehyde proton (CHO) appears as a singlet near δ 9.7–10.0 ppm. The 3-methoxyphenyl group shows aromatic protons as a multiplet (δ 6.7–7.3 ppm) and a methoxy singlet at δ ~3.8 ppm.
  • Mass Spectrometry : The molecular ion [M+H]⁺ is expected at m/z 247.1 (C₁₃H₁₄O₃ requires 246.09 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves the tetrahydropyran chair conformation and substituent positions .

Q. What solvents and conditions stabilize this compound during storage?

Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). The aldehyde group is prone to oxidation; antioxidants (e.g., BHT) or stabilizers may be added. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence the compound’s reactivity compared to its 2-methoxy isomer?

The meta-methoxy group exerts weaker electron-donating effects compared to ortho substitution, altering reaction kinetics. For example:

  • Nucleophilic Additions : The aldehyde’s electrophilicity is reduced due to resonance stabilization from the methoxy group, slowing reactions with Grignard reagents or amines.
  • Oxidation : The 3-methoxy isomer resists over-oxidation to carboxylic acids under mild KMnO₄ conditions, unlike the 2-methoxy analog .

Q. What strategies mitigate side reactions during functionalization of the aldehyde group?

  • Protection-Deprotection : Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol and TsOH) before performing harsh reactions (e.g., alkylation).
  • Low-Temperature Reactions : Conduct additions (e.g., Wittig reactions) at –78°C to minimize aldol condensation byproducts.
  • Catalytic Control : Use organocatalysts (e.g., proline derivatives) to enhance stereoselectivity in asymmetric syntheses .

Q. How can contradictory data on reaction yields be resolved in scale-up syntheses?

Discrepancies often arise from:

  • Oxygen Sensitivity : Degassed solvents and Schlenk techniques improve reproducibility in ethynylation steps .
  • Regiochemical Byproducts : Optimize coupling reaction stoichiometry (e.g., Pd(PPh₃)₄ catalyst loading at 5 mol%) and monitor via HPLC .
  • Purification Challenges : Use preparative HPLC with C18 columns (MeCN/H₂O gradients) to separate diastereomers or regioisomers .

Q. What biological screening assays are appropriate for this compound?

Based on structural analogs (e.g., tetrahydropyran-based anti-inflammatory agents ):

  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) via ELISA.
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to assess permeability in Caco-2 cell monolayers.
  • Toxicity : Perform MTT assays in HEK293 cells to evaluate IC₅₀ values .

Methodological Notes

  • Synthetic Optimization : Replace traditional oxidizing agents (CrO₃) with TEMPO/NaClO₂ systems to reduce toxicity while converting aldehydes to carboxylic acids .
  • Analytical Validation : Cross-validate NMR data with computed chemical shifts (DFT/B3LYP/6-31G*) to confirm assignments .
  • Safety : The compound may release formaldehyde under acidic conditions; handle with PPE (gloves, fume hood) per ECHA guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde
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4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

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